2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a piperidine ring attached to a benzothiazole moiety through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with piperidin-4-ylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole and piperidine moieties but differ in their overall structure and substituents.
2-(Piperidin-4-ylmethyl)benzo[d]thiazole: Similar in structure but lacks the thioether linkage.
Uniqueness
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is unique due to its specific thioether linkage, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H16N2S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
GHMYEDJMJGWFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.